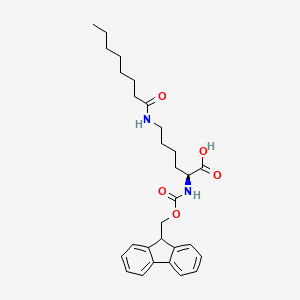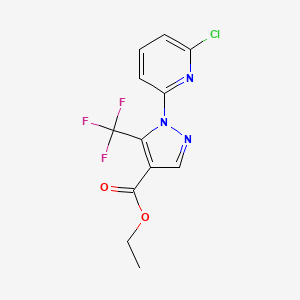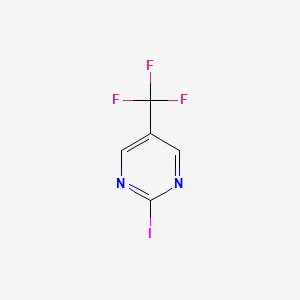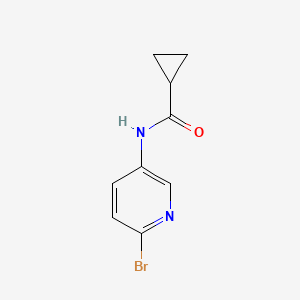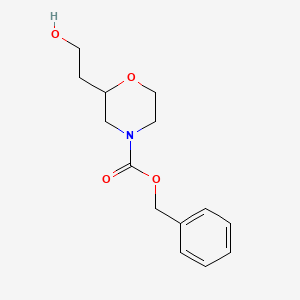
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, also known as BHEMC, is an organic compound commonly used as a starting material in the synthesis of a variety of compounds. BHEMC is a versatile and easily accessible building block in organic chemistry, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. BHEMC is a colorless, odorless, and non-toxic compound that is stable under normal storage conditions.
Applications De Recherche Scientifique
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and drug discovery. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has also been used in the synthesis of peptides and peptidomimetics, and in the synthesis of novel small molecule inhibitors of protein-protein interactions. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has also been used in the synthesis of new materials for use in drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is not fully understood. However, it has been shown to be a versatile and easily accessible building block in organic chemistry, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is believed that the reactivity of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is due to its ability to form hydrogen bonds with other molecules, which allows it to act as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate have not been extensively studied. However, it has been shown to be a non-toxic compound that is stable under normal storage conditions, and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in laboratory experiments has a number of advantages. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a versatile and easily accessible building block in organic chemistry, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also non-toxic and stable under normal storage conditions. However, Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is also highly reactive, and can react with other compounds in the presence of a base, which can make it difficult to control the reaction conditions.
Orientations Futures
There are a number of potential future directions for research involving Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. These include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and other biomedical applications. Additionally, further research into the biochemical and physiological effects of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate could provide valuable insight into its safety and potential toxicity. Finally, the development of new materials based on Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate could lead to the development of novel drug delivery systems or other biomedical applications.
Propriétés
IUPAC Name |
benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-8-6-13-10-15(7-9-18-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXGHWHTUOCXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


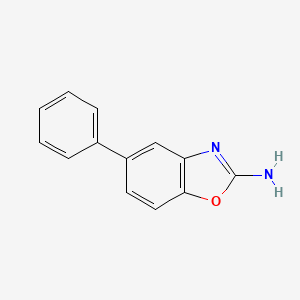
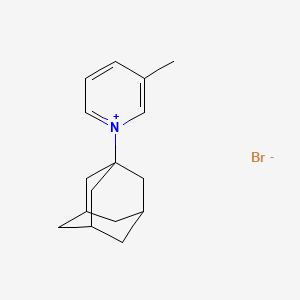
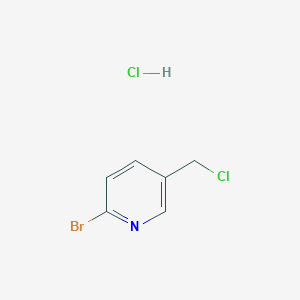
![4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one](/img/structure/B3082489.png)
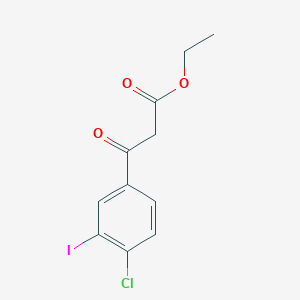
![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)

